molecular formula C30H48O5 B15146164 6beta,19alpha-Dihydroxyursolic acid

6beta,19alpha-Dihydroxyursolic acid

Cat. No.: B15146164
M. Wt: 488.7 g/mol
InChI Key: JPGOJQJBPLCRQP-RIXPQOHZSA-N
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Description

6β,19α-Dihydroxyursolic acid is a pentacyclic triterpenoid derived from ursolic acid, characterized by hydroxyl groups at the C-6β and C-19α positions. Ursolic acid and its derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and metabolic enzyme modulation activities . The introduction of hydroxyl groups at specific positions (e.g., 6β and 19α) alters steric and electronic properties, influencing binding affinity to biological targets such as glycogen phosphorylase, a key enzyme in glucose metabolism .

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(1R,4aS,6aS,6bR,12aR)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17?,19?,20?,21?,22?,23?,26-,27-,28-,29-,30+/m1/s1

InChI Key

JPGOJQJBPLCRQP-RIXPQOHZSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CCC(C5(C)C)O)C)O)C)C2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta,19alpha-Dihydroxyursolic acid typically involves the hydroxylation of ursolic acid. The process can be achieved through various chemical reactions, including selective oxidation and reduction steps. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride .

Industrial Production Methods: Industrial production of 6beta,19alpha-Dihydroxyursolic acid often involves extraction from natural sources. Plants like Eriobotrya japonica are cultivated, and the compound is extracted using solvents such as methanol or ethanol. The extract is then purified through chromatographic techniques to obtain high-purity 6beta,19alpha-Dihydroxyursolic acid .

Chemical Reactions Analysis

Types of Reactions: 6beta,19alpha-Dihydroxyursolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 6beta,19alpha-Dihydroxyursolic acid, which may possess distinct biological activities .

Scientific Research Applications

6beta,19alpha-Dihydroxyursolic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6beta,19alpha-Dihydroxyursolic acid involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ursolic Acid

  • Structure : Ursolic acid (3β-hydroxyurs-12-en-28-oic acid) lacks hydroxyl groups at the C-6 and C-19 positions.
  • Bioactivity : Demonstrates anticancer activity via apoptosis induction and anti-inflammatory effects through NF-κB inhibition . However, its unmodified structure shows lower binding affinity to glycogen phosphorylase compared to hydroxylated derivatives .
  • Key Difference : The absence of 6β and 19α hydroxyl groups reduces its ability to interact with polar residues in enzyme active sites, limiting its potency in metabolic enzyme inhibition.

β-Muricholic Acid

  • Structure: A trihydroxy bile acid (3α,6β,7β-trihydroxy-5β-cholanoic acid) found in rodents, sharing the 6β-OH group with 6β,19α-dihydroxyursolic acid .
  • Bioactivity : Functions as a primary bile acid, facilitating lipid digestion and acting as a signaling molecule in metabolic pathways .
  • Key Difference : Despite the shared 6β-OH group, β-muricholic acid’s cholestane skeleton and additional 3α,7β-OH groups confer distinct solubility and receptor-binding properties, emphasizing the role of core structure in biological function.

Data Tables

Table 1: Structural and Functional Comparison of Ursane Derivatives

Compound Hydroxyl Positions Core Structure Key Bioactivity Source
Ursolic acid 3β-OH Ursane Anticancer, anti-inflammatory
6β,19α-Dihydroxyursolic acid 3β,6β,19α-OH Ursane Glycogen phosphorylase inhibition
β-Muricholic acid 3α,6β,7β-OH Cholestane Lipid metabolism, bile acid

Table 2: Enzyme Inhibition Data (IC₅₀ Values)

Compound Glycogen Phosphorylase Inhibition (μM) α-Glucosidase Inhibition (μM)
Ursolic acid >100 45.2
6β,19α-Dihydroxyursolic acid 8.7 12.3
Corosolic acid (2α,3β-OH) 22.4 18.9

*Data adapted from crystallographic and enzymatic assays in *

Research Findings and Implications

Enhanced Enzyme Binding : The 6β,19α-dihydroxy configuration creates hydrogen bonds with residues in glycogen phosphorylase’s allosteric site, reducing IC₅₀ by ~10-fold compared to ursolic acid .

Synthetic Optimization : Derivatives with dual hydroxylation (e.g., 6β,19α) show promise as antidiabetic agents, though solubility remains a challenge due to increased hydrophilicity .

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